molecular formula C28H28BNa B104186 Sodium tetra(p-tolyl)borate CAS No. 15738-23-5

Sodium tetra(p-tolyl)borate

Cat. No.: B104186
CAS No.: 15738-23-5
M. Wt: 398.3 g/mol
InChI Key: VVPGHQQFKGSIPJ-UHFFFAOYSA-N
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Description

Analytical and chromatography reagent, as well as an ion sensor compound and an additive for ISE.

Scientific Research Applications

  • Electrochemistry and Surface Oxidation Sodium tetraborate (Na2B4O7) has been studied for its role in the electrochemistry of sulfide minerals, particularly pyrite oxidation. In borate solutions, the surface oxidation of pyrite is significantly enhanced, indicating borate's reactive nature rather than its previously assumed inertness (Wang, 1996).

  • Analytical Chemistry and Gravimetry Various sodium tetraarylborates, including sodium tetrakis(p-fluorophenyl)borate, have been synthesized for selective gravimetric analysis. These compounds form precipitates with specific ions, demonstrating their utility in analytical chemistry for the determination of elements like cesium (Moore, Cassaretto, Posvic, & Mclafferty, 1966).

  • Inductively Coupled Plasma Mass Spectrometry Sodium tetra(n-propyl)borate has been utilized as a derivatization reagent for the determination of organometallic compounds. This reagent allows for the simultaneous analysis of organomercury, -lead, and -tin compounds, demonstrating its versatility in environmental and analytical chemistry (Smaele et al., 1998).

  • Chemical Sensor Applications Lipophilic borate salts, such as sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate, are used in solvent polymeric membranes of chemical sensors. Their stability and reactivity are important in determining the selectivity and lifetime of these sensors (Rosatzin, Bakker, Suzuki, & Simon, 1993).

  • Catalysis and Organic Synthesis The synthesis of optically active sodium salts of tetrakispyrazolylborate and their uses in enantioselective cyclopropanation reactions highlight the role of sodium tetraarylborates in organic synthesis and asymmetric catalysis (Singh et al., 2002).

  • Glass Science and Material Research Sodium tetra borate glasses, especially when doped with ions like Cu2+, are studied for their physical and optical properties. These studies contribute to the understanding of glass structure and the development of new materials (Sangeetha et al., 2021).

  • Capillary Zone Electrophoresis The role of borate buffers, including sodium borate, in capillary zone electrophoresis is crucial for analyzing anions in complex matrices, such as clinical samples. The choice of counterion in these buffers can significantly influence the analysis results (Kr̆ivánková et al., 2004).

Safety and Hazards

Sodium tetra(p-tolyl)borate should be handled with care to avoid dust formation . Contact with skin and eyes should be avoided, and it is recommended to use personal protective equipment and ensure adequate ventilation . In case of a spill or leak, personnel should be evacuated to safe areas .

Properties

IUPAC Name

sodium;tetrakis(4-methylphenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28B.Na/c1-21-5-13-25(14-6-21)29(26-15-7-22(2)8-16-26,27-17-9-23(3)10-18-27)28-19-11-24(4)12-20-28;/h5-20H,1-4H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPGHQQFKGSIPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)C)(C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28BNa
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635391
Record name Sodium tetrakis(4-methylphenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15738-23-5
Record name Sodium tetrakis(4-methylphenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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